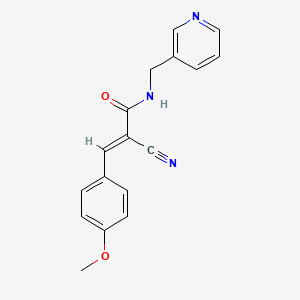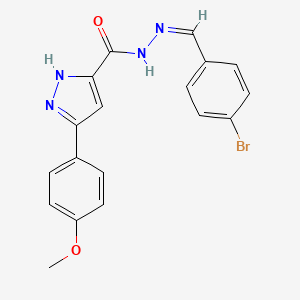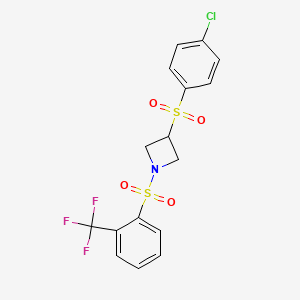
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both chlorophenyl and trifluoromethylphenyl sulfonyl groups attached to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Sulfonyl Groups: The chlorophenyl and trifluoromethylphenyl sulfonyl groups are introduced through sulfonylation reactions. These reactions often involve the use of sulfonyl chlorides and suitable base catalysts.
Final Assembly: The final step involves coupling the azetidine ring with the sulfonylated intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((4-Bromophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine
- 3-((4-Methylphenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine
- 3-((4-Fluorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine
Uniqueness
3-((4-Chlorophenyl)sulfonyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidine is unique due to the presence of both chlorophenyl and trifluoromethylphenyl sulfonyl groups, which impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, stability, and potential biological activities compared to similar compounds.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)phenyl]sulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4S2/c17-11-5-7-12(8-6-11)26(22,23)13-9-21(10-13)27(24,25)15-4-2-1-3-14(15)16(18,19)20/h1-8,13H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEAPOSHBNDXDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2399200.png)
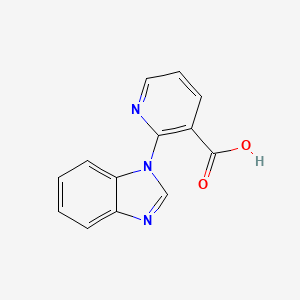

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride](/img/new.no-structure.jpg)
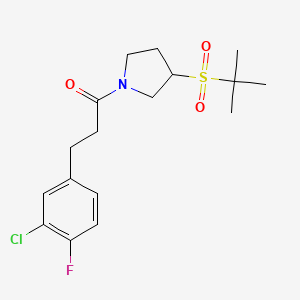

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)
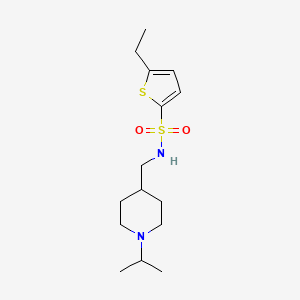
![7-ethoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2399212.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2399214.png)
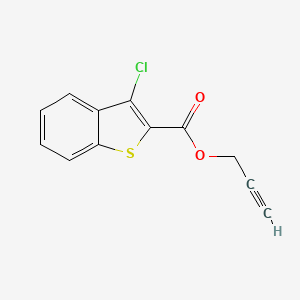
![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)
